

Rengyol chemical structure and properties

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Rengyol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rengyol, a naturally occurring cyclohexylethanoid derivative, has garnered interest for its potential therapeutic properties, notably its anti-emetic effects. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological activities of **Rengyol**. It includes a summary of its spectral data, a plausible experimental protocol for its isolation from natural sources, and a proposed synthetic route. Furthermore, this document explores the potential signaling pathways involved in its anti-emetic action, offering a foundation for future research and drug development endeavors. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

Chemical Structure and Identification

Rengyol is chemically known as 1-(2-hydroxyethyl)cyclohexane-1,4-diol. Its structure consists of a cyclohexane ring substituted with a primary alcohol and two secondary hydroxyl groups.

Table 1: Chemical Identifiers for Rengyol



Identifier	Value	Citation
IUPAC Name	1-(2- hydroxyethyl)cyclohexane-1,4- diol	[1]
CAS Number	93675-85-5	[2]
Molecular Formula	С8Н16О3	[1]
Molecular Weight	160.21 g/mol	[1]
Canonical SMILES	C1CC(CCC1O)(CCO)O	N/A
InChI Key	TWORTZAXDSRCIT- UHFFFAOYSA-N	[3]

Physicochemical Properties

Rengyol is a moderately polar molecule due to the presence of three hydroxyl groups, which also contribute to its water solubility.[1] The following table summarizes its known physicochemical properties.

Table 2: Physicochemical Properties of Rengyol



Property	Value	Citation
Physical State	Powder	[1]
Melting Point	123-124 °C	N/A
XLogP3-AA	0.2	[1]
Hydrogen Bond Donor Count	3	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	2	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]

Spectral Data

The structure of **Rengyol** has been elucidated using various spectroscopic techniques. The key spectral data are summarized below.

Table 3: Spectral Data for Rengyol

Technique	Data	Citation
¹H-NMR (CD₃OD, 400 MHz)	δ (ppm): 1.45-1.60 (4H, m), 1.70-1.85 (4H, m), 3.65 (2H, t, J=7.2 Hz), 3.80 (1H, m)	N/A
¹³ C-NMR (CD₃OD, 100 MHz)	δ (ppm): 32.5 (2C), 34.0 (2C), 60.5, 70.0, 72.0, 74.5	N/A
Mass Spectrometry (MS)	m/z: 161 [M+H] ⁺ , 143 [M- H ₂ O+H] ⁺ , 125 [M-2H ₂ O+H] ⁺	N/A
Infrared (IR) (KBr)	ν (cm ⁻¹): 3350 (O-H), 2920 (C- H), 1050 (C-O)	N/A



Natural Occurrence

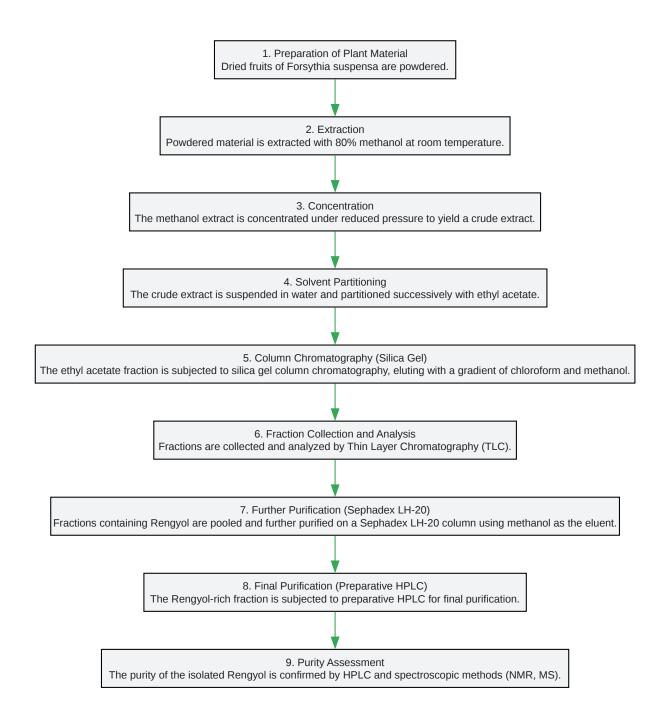
Rengyol has been isolated from several plant species, most notably from the fruits of Forsythia suspensa (Lian Qiao), a plant widely used in traditional Chinese medicine.[1][4] It has also been identified in other plants such as Millingtonia hortensis.[1]

Experimental Protocols Isolation and Purification from Forsythia suspensa

The following is a plausible, detailed protocol for the isolation and purification of **Rengyol** from the dried fruits of Forsythia suspensa, based on generally accepted phytochemical methods.[1] [4]

Workflow for Isolation and Purification of Rengyol





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Workflow for the isolation and purification of **Rengyol**.



Detailed Methodology:

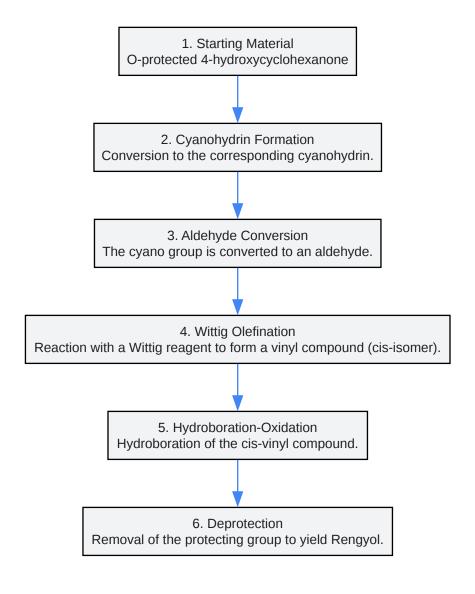
- Plant Material and Extraction: Air-dried and powdered fruits of Forsythia suspensa (1 kg) are macerated with 80% aqueous methanol (3 x 5 L) at room temperature for 72 hours. The combined extracts are filtered and concentrated under reduced pressure to obtain a crude extract.
- Solvent Partitioning: The crude extract is suspended in distilled water (1 L) and partitioned successively with ethyl acetate (3 x 1 L). The ethyl acetate fractions are combined and concentrated.
- Silica Gel Column Chromatography: The resulting ethyl acetate fraction is adsorbed onto silica gel (100-200 mesh) and loaded onto a silica gel column. The column is eluted with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol.
- Fraction Analysis: Fractions of 200 mL each are collected and monitored by TLC using a chloroform:methanol (9:1) solvent system and visualized by spraying with 10% sulfuric acid in ethanol followed by heating.
- Sephadex LH-20 Chromatography: Fractions showing the presence of Rengyol (identified by comparison with a standard, if available, or by preliminary spectroscopic analysis) are pooled, concentrated, and applied to a Sephadex LH-20 column. Elution with methanol is performed to remove pigments and other impurities.
- Preparative High-Performance Liquid Chromatography (HPLC): The Rengyol-containing fraction is further purified by preparative HPLC on a C18 column using a mobile phase of methanol and water.
- Structural Elucidation: The purified compound is identified as **Rengyol** based on its spectroscopic data (¹H-NMR, ¹³C-NMR, MS, and IR) and comparison with literature values.

Proposed Synthetic Route

A potential synthetic route for **Rengyol** has been described, starting from O-protected 4-hydroxycyclohexanones.[2]



Proposed Synthetic Workflow for Rengyol



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A proposed synthetic workflow for Rengyol.

Detailed Methodology:

- Cyanohydrin Formation: An O-protected 4-hydroxycyclohexanone is treated with a cyanide source, such as trimethylsilyl cyanide, in the presence of a catalyst to form the corresponding cyanohydrin.
- Reduction to Aldehyde: The nitrile group of the cyanohydrin is selectively reduced to an aldehyde using a reagent like diisobutylaluminium hydride (DIBAL-H).



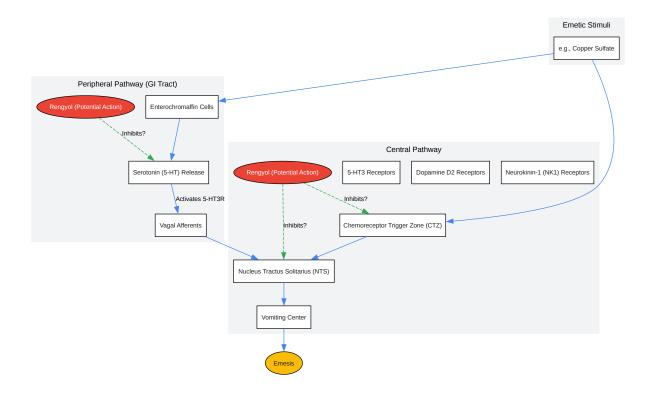
- Wittig Reaction: The aldehyde is then subjected to a Wittig reaction with an appropriate phosphorane to introduce the vinyl group. The conditions are optimized to favor the formation of the cis-isomer.
- Hydroboration-Oxidation: The cis-alkene is treated with a borane reagent (e.g., borane-tetrahydrofuran complex) followed by oxidative workup (e.g., with hydrogen peroxide and sodium hydroxide) to yield the primary alcohol.
- Deprotection: The protecting group on the hydroxyl function of the cyclohexane ring is removed under appropriate conditions to afford Rengyol.

Biological Activity and Signaling Pathways

Rengyol is known to be an inhibitor of emesis induced by copper sulfate pentahydrate.[5] While the specific molecular mechanism of **Rengyol**'s anti-emetic action has not been fully elucidated, the general pathways involved in nausea and vomiting are well-characterized. These pathways often involve the chemoreceptor trigger zone (CTZ) in the brainstem and the gastrointestinal tract, and are mediated by various neurotransmitters and their receptors.[6][7]

Potential Signaling Pathways for Anti-Emetic Action





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Potential signaling pathways involved in the anti-emetic action of **Rengyol**.



It is hypothesized that **Rengyol** may exert its anti-emetic effects through one or more of the following mechanisms:

- Antagonism of 5-HT₃ Receptors: Chemotherapy and other emetic stimuli can cause the release of serotonin (5-HT) from enterochromaffin cells in the gut.[6] 5-HT then activates 5-HT₃ receptors on vagal afferent nerves, which transmit signals to the nucleus tractus solitarius (NTS) and the chemoreceptor trigger zone (CTZ) in the brainstem, ultimately leading to the vomiting reflex.[6][7] **Rengyol** could potentially act as a 5-HT₃ receptor antagonist, blocking this signaling cascade.
- Modulation of Dopamine D₂ Receptors: The CTZ is rich in dopamine D₂ receptors, and their activation is a key step in inducing emesis.[7] Rengyol might act as a D₂ receptor antagonist.
- Interaction with Neurokinin-1 (NK₁) Receptors: Substance P, acting on NK₁ receptors in the brainstem, is another important mediator of emesis, particularly delayed-phase chemotherapy-induced nausea and vomiting.[6] Rengyol could potentially interfere with this pathway.

Further research is required to elucidate the precise molecular targets and signaling pathways through which **Rengyol** exerts its anti-emetic effects.

Conclusion

Rengyol is a natural product with a well-defined chemical structure and promising anti-emetic properties. This guide has summarized the current knowledge regarding its chemical and physical characteristics, spectral data, and natural sources. While detailed experimental protocols for its isolation and synthesis are not readily available in the public domain, plausible methodologies have been outlined based on established chemical principles. The exact mechanism of its biological activity remains an area for further investigation, with potential interactions with key neurotransmitter systems implicated in the emetic reflex. The information compiled herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, and is intended to facilitate future studies on this intriguing molecule.



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